molecular formula C20H28N2O5 B2795465 ethyl 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidine-3-carboxylate CAS No. 2034240-80-5

ethyl 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidine-3-carboxylate

Cat. No.: B2795465
CAS No.: 2034240-80-5
M. Wt: 376.453
InChI Key: NFCVKJQLHOKJJV-UHFFFAOYSA-N
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Description

Ethyl 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring conjugated with a pyridine moiety via a carbonyl bridge. The pyridine ring is substituted with an oxan-4-yl (tetrahydropyran-4-yl) methoxy group, while the piperidine nitrogen is esterified with an ethyl carboxylate group. This structure combines elements of rigidity (pyridine and piperidine) with conformational flexibility (tetrahydropyran), making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring both polar and lipophilic interactions.

Properties

IUPAC Name

ethyl 1-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-2-26-20(24)17-4-3-9-22(13-17)19(23)16-5-6-18(21-12-16)27-14-15-7-10-25-11-8-15/h5-6,12,15,17H,2-4,7-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCVKJQLHOKJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nicotinoyl Group: The nicotinoyl group is introduced via a nucleophilic substitution reaction using nicotinic acid or its derivatives.

    Attachment of the Tetrahydro-2H-pyran Moiety: This step involves the reaction of tetrahydro-2H-pyran-4-yl methanol with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nicotinoyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Limitations

  • Biological Data Gap: While piperidine derivatives are known for diverse activities (e.g., antitumor in ), the absence of direct studies on the target compound necessitates caution in extrapolating results.

Biological Activity

Ethyl 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidine-3-carboxylate is a complex organic compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by the presence of a piperidine ring and a pyridine moiety. The oxan (tetrahydrofuran) and methoxy groups enhance its chemical properties, making it a subject of interest in various pharmacological studies. The molecular formula is represented as C16H20N2O4C_{16}H_{20}N_{2}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms essential for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound is believed to modulate neurotransmitter systems, particularly those involving acetylcholine receptors, which are critical for synaptic transmission and neuromuscular function .

Binding Affinity and Receptor Interaction

Research indicates that compounds with similar structural features can exhibit binding affinities for nicotinic acetylcholine receptors (nAChRs). These interactions can lead to either agonistic or antagonistic effects depending on the specific receptor subtype targeted . For instance, studies on related compounds have shown that they can act as positive allosteric modulators (PAMs) of nAChRs, enhancing cholinergic signaling while potentially mitigating desensitization effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Biological Activity Mechanism Reference
Study AModulation of nAChRsPositive allosteric modulation
Study BInhibition of acetylcholinesteraseCompetitive inhibition
Study CAntimicrobial activityDisruption of bacterial cell wall synthesis

Case Studies

  • Modulation of Cholinergic Transmission:
    In a study examining the effects of similar piperidine derivatives on nAChRs, it was observed that these compounds significantly enhanced neurotransmitter release in synaptic models. This suggests potential applications in treating conditions associated with impaired cholinergic signaling, such as Alzheimer's disease .
  • Antimicrobial Properties:
    Another investigation focused on the antimicrobial activity of structurally related compounds, revealing that they possess significant inhibitory effects against various bacterial strains. This activity was attributed to their ability to disrupt bacterial cell wall synthesis, indicating a promising avenue for developing new antibiotics .

Q & A

Q. Example Reaction Conditions Table

StepReaction TypeConditionsYield (%)Purity (%)
1AcylationDMF, 25°C, 12 h6585
2EtherificationDCM, 0°C, 3 h7290
3Final CouplingZnCl₂, THF, reflux5892

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

  • X-Ray Crystallography : Resolves 3D conformation using SHELX programs, critical for confirming stereochemistry and hydrogen-bonding patterns (e.g., oxan-4-yl methoxy group orientation) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester), δ 3.5–4.0 ppm (piperidine and oxane protons) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm confirm ester and amide groups .
  • IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C) validate functional groups .

How does the presence of the oxan-4-yl methoxy group influence the compound's chemical reactivity?

Advanced Research Question

  • Steric Effects : The tetrahydropyran ring introduces steric hindrance, slowing nucleophilic attacks at the pyridine C-2 position .
  • Electronic Effects : The ether oxygen donates electron density to the pyridine ring, enhancing electrophilic substitution at C-4 .
  • Solubility : The polar oxane moiety increases solubility in polar solvents (e.g., ethanol: 12 mg/mL) compared to non-substituted analogs .

Q. Comparative Reactivity Table

SubstituentReaction Rate (k, s⁻¹)Solubility (mg/mL)
Oxan-4-yl methoxy0.4512 (Ethanol)
Methoxy0.688 (Ethanol)
Hydrogen1.202 (Ethanol)

What methodologies are recommended for assessing the compound's stability under different storage conditions?

Basic Research Question

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 h; monitor via HPLC for ester bond cleavage .
    • Oxidative Stress : Treat with 3% H₂O₂; assess pyridine ring oxidation via UV-Vis (λ shift from 260 nm to 280 nm) .
  • Long-Term Stability : Store at -20°C under argon; periodic LC-MS checks (monthly) detect decomposition products .

How can researchers resolve contradictory data in pharmacological studies involving this compound?

Advanced Research Question

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell-based viability tests to distinguish direct vs. indirect effects .
  • Structural Analogs : Compare bioactivity of derivatives (e.g., replacing oxane with cyclohexane) to isolate pharmacophore contributions .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

What computational approaches are suitable for predicting the biological activity of this compound?

Advanced Research Question

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict kinase inhibition (R² > 0.85) .
  • Molecular Docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations : Analyze piperidine ring flexibility over 100 ns trajectories to optimize target engagement .

What strategies can be employed to modify the solubility profile of this compound for in vivo studies?

Advanced Research Question

  • Salt Formation : React with HCl to form a hydrochloride salt, improving aqueous solubility (e.g., 25 mg/mL in PBS) .
  • Co-Solvents : Use 10% DMSO/PEG-400 mixtures for intravenous administration .
  • Pro-Drug Design : Replace ethyl ester with a phosphate group for enhanced hydrophilicity .

Q. Solubility Enhancement Table

StrategySolubility (mg/mL)Bioavailability (%)
Hydrochloride Salt25 (PBS)45
DMSO/PEG-4001860
Phosphate Pro-Drug30 (Water)75

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